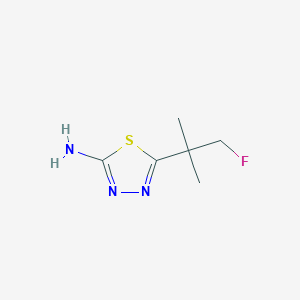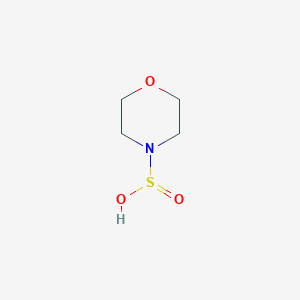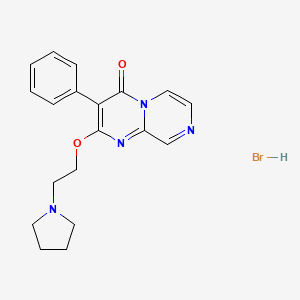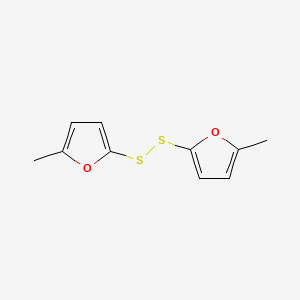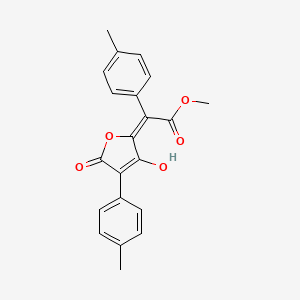
Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is a complex organic compound that features a furan ring substituted with hydroxy, oxo, and p-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of p-tolylacetic acid with a suitable furan derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is unique due to its combination of functional groups and the presence of the furan ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
37542-24-8 |
|---|---|
Molekularformel |
C21H18O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
methyl (2E)-2-[3-hydroxy-4-(4-methylphenyl)-5-oxofuran-2-ylidene]-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-4-8-14(9-5-12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-10-6-13(2)7-11-15/h4-11,22H,1-3H3/b19-17+ |
InChI-Schlüssel |
QDCOZQJSQYAOCF-HTXNQAPBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=C(C=C3)C)\C(=O)OC)/OC2=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C3=CC=C(C=C3)C)C(=O)OC)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)

![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)

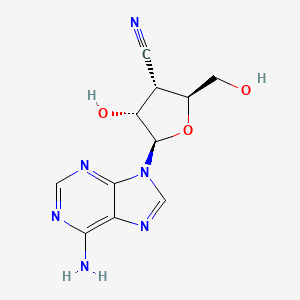

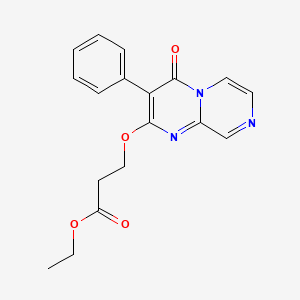
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
